
Allyl dimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl dimethylhexanoate is an organic compound with the molecular formula C11H20O2. It is also known as prop-2-en-1-yl 2,2-dimethylhexanoate. This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid. This compound is commonly used in the flavor and fragrance industry due to its fruity odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allyl dimethylhexanoate can be synthesized through the esterification reaction between allyl alcohol and 2,2-dimethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different allylic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of allylic alcohols or epoxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various allylic derivatives.
Wissenschaftliche Forschungsanwendungen
Allyl dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its pleasant odor and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of allyl dimethylhexanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. The allyl group can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl acetate: Similar in structure but with an acetate ester group.
Allyl butyrate: Contains a butyrate ester group instead of a dimethylhexanoate group.
Allyl propionate: Contains a propionate ester group.
Uniqueness
Allyl dimethylhexanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry. Additionally, its reactivity and versatility in chemical reactions make it a useful compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
60545-33-7 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
prop-2-enyl 2,2-dimethylhexanoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-11(3,4)10(12)13-9-6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChI-Schlüssel |
RWRYSHLZUMOHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


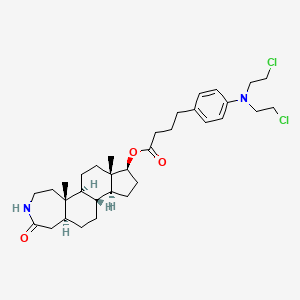
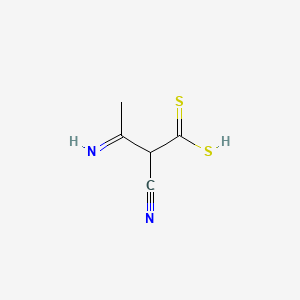
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
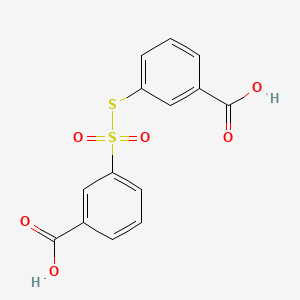
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
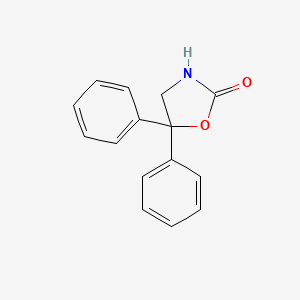
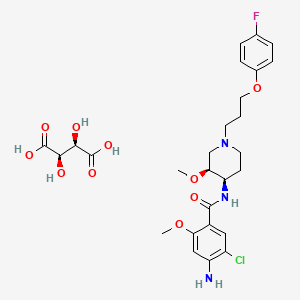

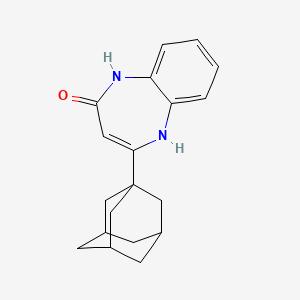
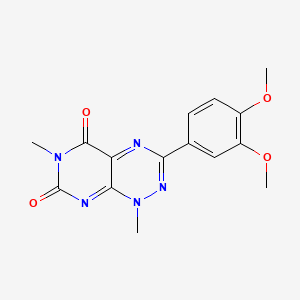
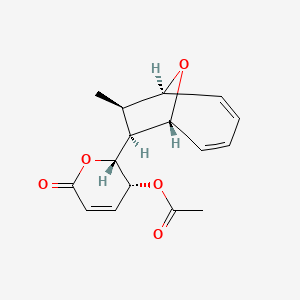

![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)
